Rel-(1R,2S)-2-(difluoromethyl)cyclobutan-1-amine
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Overview
Description
Rel-(1R,2S)-2-(difluoromethyl)cyclobutan-1-amine is a chiral cyclobutane derivative with two fluorine atoms attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S)-2-(difluoromethyl)cyclobutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and difluoromethylamine.
Formation of Intermediate: The cyclobutanone is reacted with difluoromethylamine under basic conditions to form an intermediate.
Chiral Resolution: The intermediate is then subjected to chiral resolution techniques to obtain the desired enantiomer, this compound.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2S)-2-(difluoromethyl)cyclobutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylcyclobutanone, while reduction may produce various amine derivatives.
Scientific Research Applications
Rel-(1R,2S)-2-(difluoromethyl)cyclobutan-1-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound can be used in studies to understand the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of Rel-(1R,2S)-2-(difluoromethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclobutanamine: A simpler analog without the difluoromethyl group.
Difluoromethylcyclobutane: Lacks the amine group but contains the difluoromethyl group.
Fluorinated Amines: Compounds with similar fluorine substitution patterns but different ring structures.
Uniqueness
Rel-(1R,2S)-2-(difluoromethyl)cyclobutan-1-amine is unique due to its specific chiral configuration and the presence of both difluoromethyl and amine groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C5H9F2N |
---|---|
Molecular Weight |
121.13 g/mol |
IUPAC Name |
(1R,2S)-2-(difluoromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(3)8/h3-5H,1-2,8H2/t3-,4+/m0/s1 |
InChI Key |
XLYVASGSYGCJCL-IUYQGCFVSA-N |
Isomeric SMILES |
C1C[C@H]([C@H]1C(F)F)N |
Canonical SMILES |
C1CC(C1C(F)F)N |
Origin of Product |
United States |
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